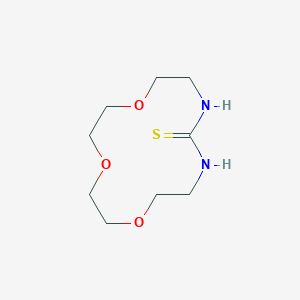
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, also known as TDT, is a cyclic compound that has been extensively studied due to its potential applications in various fields including medicinal chemistry, materials science, and catalysis. TDT is a sulfur-containing macrocycle with a unique structure that provides it with interesting properties, making it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to bind to metal ions such as copper and zinc, which are important for various biological processes. The binding of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione to these metal ions may disrupt their normal function, leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to induce apoptosis, which is a process of programmed cell death. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is important for the proper functioning of the nervous system. In addition, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its unique structure, which provides it with interesting properties that can be exploited for various applications. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. One area of research is the development of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione-based materials with unique properties for various applications. Another area of research is the investigation of the mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, which may provide insights into its potential applications in medicine and other fields. Additionally, the development of new synthesis methods for 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione may lead to the discovery of novel derivatives with improved properties. Overall, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
The synthesis of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a complex process that involves several steps. The most common method for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is through the reaction of 1,2-diaminoethane with ethylene glycol in the presence of sulfur. The resulting product is then oxidized to yield 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. Other methods for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione have also been reported, including the use of different diamines and glycols.
Aplicaciones Científicas De Investigación
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential use as a drug carrier due to its ability to form stable complexes with metal ions. In materials science, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential applications in catalysis, as it has been shown to exhibit catalytic activity in various reactions.
Propiedades
Número CAS |
75491-64-4 |
|---|---|
Nombre del producto |
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione |
Fórmula molecular |
C9H18N2O3S |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione |
InChI |
InChI=1S/C9H18N2O3S/c15-9-10-1-3-12-5-7-14-8-6-13-4-2-11-9/h1-8H2,(H2,10,11,15) |
Clave InChI |
KLVVFIZYGGLQNT-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCOCCOCCN=C(N1)S |
SMILES |
C1COCCOCCOCCNC(=S)N1 |
SMILES canónico |
C1COCCOCCOCCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



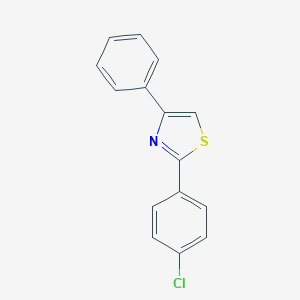
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
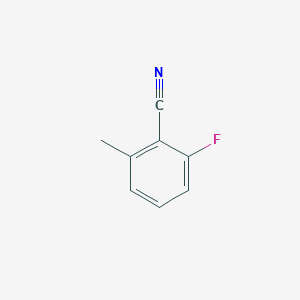
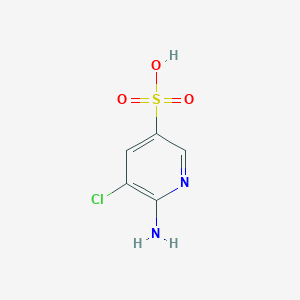
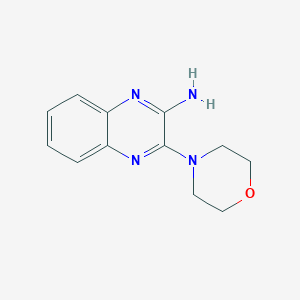
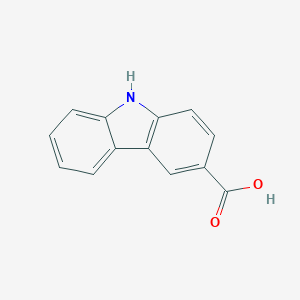
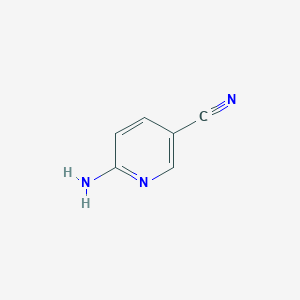
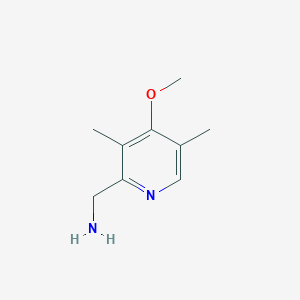
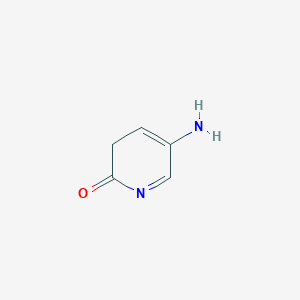
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
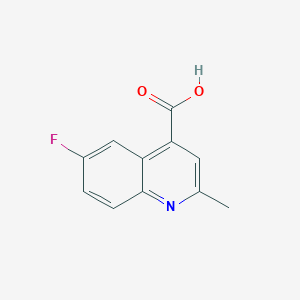
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
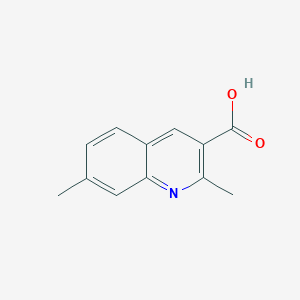
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)